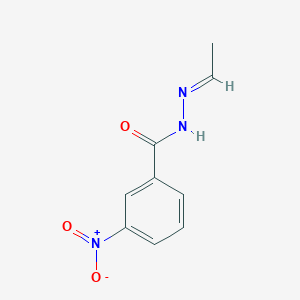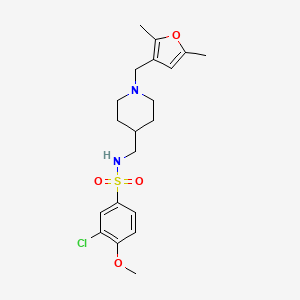![molecular formula C8H9ClN2O B2696688 [(2-Chlorophenyl)methyl]urea CAS No. 4654-63-1](/img/structure/B2696688.png)
[(2-Chlorophenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Chlorophenyl)methyl]urea is an organic compound with the molecular formula C8H9ClN2O. It is also known as N-(2-chlorobenzyl)urea. This compound is characterized by the presence of a chlorophenyl group attached to a urea moiety. It is a white crystalline solid that is used in various chemical and industrial applications.
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), have been found to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii . This prevents the electron flow from photosystem II to plastoquinone .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that [(2-Chlorophenyl)methyl]urea may potentially affect a wide range of biochemical pathways.
Pharmacokinetics
A related compound, galodif (n-[(3-chlorophenyl)(phenyl)methyl]urea), is known to be almost insoluble in water . This suggests that the bioavailability of this compound might be influenced by its solubility.
Action Environment
The solubility of related compounds in water suggests that the action of this compound may be influenced by the aqueous environment .
生化分析
Biochemical Properties
The biochemical properties of [(2-Chlorophenyl)methyl]urea are not fully understood due to limited research. It is known that urea derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, some urea derivatives have been found to inhibit certain enzymes, thereby affecting biochemical reactions
Cellular Effects
The cellular effects of this compound are also not well-studied. It is known that urea derivatives can influence cell function. For example, some urea derivatives have been found to affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that urea derivatives can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)methyl]urea typically involves the reaction of 2-chlorobenzylamine with isocyanates or phosgene. One common method is the reaction of 2-chlorobenzylamine with phosgene to form the corresponding isocyanate, which is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of triphosgene as a safer alternative to phosgene is often preferred due to its stability and ease of handling . The reaction is typically carried out in an organic solvent such as dichloromethane, with triethylamine used as a catalyst to facilitate the formation of the urea derivative.
化学反应分析
Types of Reactions
[(2-Chlorophenyl)methyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: This compound can be hydrolyzed to form 2-chlorobenzylamine and urea under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Ammonia or primary amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted ureas, amines, and chlorinated derivatives .
科学研究应用
[(2-Chlorophenyl)methyl]urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
Thiourea Derivatives: These compounds have similar structures but contain sulfur instead of oxygen.
Indole Derivatives: These compounds contain an indole ring and are known for their wide range of biological activities.
Thiazole Derivatives: These compounds have a thiazole ring and are used in various medicinal applications.
Uniqueness
[(2-Chlorophenyl)methyl]urea is unique due to its specific chlorophenyl group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(2-chlorophenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVBUXOIGWQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
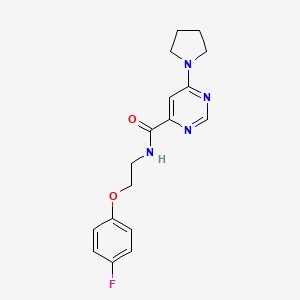
methanone](/img/structure/B2696607.png)
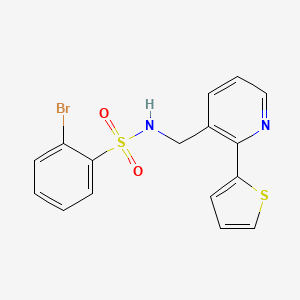
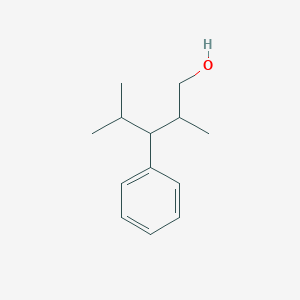
![1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2696614.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)
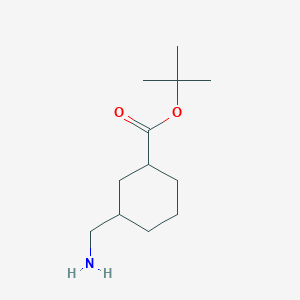
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/new.no-structure.jpg)
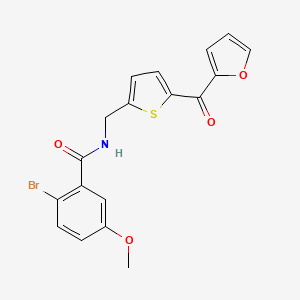
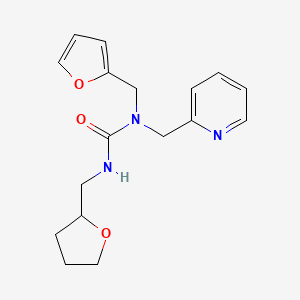
![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2696623.png)
![2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2696625.png)
